molecular formula C11H7ClN4 B8408975 6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Cat. No. B8408975
M. Wt: 230.65 g/mol
InChI Key: CHNRMEVCRTWANL-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 9.0 g. of 3-chloro-6-(p-chlorophenyl)pyridazine (prepared as in Example 16), 5.1 g. of formylhydrazine and 60 ml. of butyl alcohol is heated at reflux temperature for 40 hours. The reaction mixture is cooled, filtered and the solid washed with petroleum ether and with water. The material is then heated with 125 ml. of ethanol and the insoluble material is collected by filtration. The filtrate is cooled and the precipitate is collected and combined with the insoluble material collected above. The combined solids are recrystallized from 130 ml. of ethyl alcohol to provide the product of the example as crystals, m.p. 216°-218° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[CH:15]([NH:17][NH2:18])=O>C(O)CCC>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([CH:15]=[N:17][N:18]=3)[N:4]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 9.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 40 hours
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with petroleum ether and with water
TEMPERATURE
Type
TEMPERATURE
Details
The material is then heated with 125 ml
FILTRATION
Type
FILTRATION
Details
of ethanol and the insoluble material is collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
CUSTOM
Type
CUSTOM
Details
collected above
CUSTOM
Type
CUSTOM
Details
The combined solids are recrystallized from 130 ml
CUSTOM
Type
CUSTOM
Details
of ethyl alcohol to provide the product of the example as crystals, m.p. 216°-218° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=CC=2N(N1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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